(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-12-16(20)7-10-18(14)25-11-3-4-19(23)22-21-13-15-5-8-17(24-2)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJXHHTZXNWAG-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide typically involves a multi-step process:
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Formation of the Hydrazide Intermediate: : The initial step involves the reaction of butanehydrazide with 4-chloro-2-methylphenol under basic conditions to form the hydrazide intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydrazide.
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Condensation Reaction: : The hydrazide intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde. This step involves the formation of a Schiff base, where the aldehyde group of 4-methoxybenzaldehyde reacts with the hydrazide group to form the final product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
Industrial production of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Functional Groups:
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Hydrazide (–CONHNH₂) : Reactive toward carbonyl compounds, enabling condensation to form hydrazones.
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Aryloxy group (4-chloro-2-methylphenoxy) : Electron-withdrawing substituents enhance electrophilic substitution reactions.
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Methoxybenzylidene (–CH=N–C₆H₄–OCH₃) : Stabilizes conjugation and participates in cycloaddition reactions .
Acidic Conditions
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Protonation of the Hydrazone Nitrogen :
The imine nitrogen (–N=CH–) is protonated in strong acids (e.g., HCl), forming a resonance-stabilized cation. This intermediate can undergo hydrolysis to regenerate the hydrazide and benzaldehyde derivative .
Basic Conditions
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Deprotonation and Nucleophilic Attack :
In alkaline media (e.g., NaOH), the hydrazide’s NH group is deprotonated, forming a nucleophilic species that reacts with electrophiles such as alkyl halides or acyl chlorides .
Cycloaddition and Heterocycle Formation
The compound participates in hetero-Diels–Alder reactions due to its conjugated diene-like structure. For example, reacting with thiocarbonyl compounds (e.g., thioureas) yields thiopyrano[2,3-d]thiazole derivatives, a motif prevalent in bioactive molecules .
Example Reaction Pathway:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Thiourea, glacial acetic acid, Δ | Thiopyrano[2,3-d]thiazole hybrid | 74% |
Oxidation
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Peracid-Mediated Epoxidation :
The double bond in the hydrazone moiety reacts with meta-chloroperbenzoic acid (mCPBA) to form an epoxide, though steric hindrance from the aryl groups may limit regioselectivity.
Reduction
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Catalytic Hydrogenation :
Using Pd/C or Raney Ni under H₂ gas reduces the imine (–CH=N–) to a secondary amine (–CH₂–NH–), yielding the saturated hydrazide derivative.
Metal Complexation
The hydrazone acts as a bidentate ligand , coordinating transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and carbonyl oxygen. These complexes exhibit enhanced stability and potential catalytic activity.
Representative Complexation:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Ethanol | [Cu(L)₂Cl₂] | Antioxidant studies |
Degradation Pathways
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Photodegradation :
UV irradiation in aqueous media cleaves the hydrazone bond, generating 4-(4-chloro-2-methylphenoxy)butanehydrazide and 4-methoxybenzaldehyde as primary degradation products . -
Hydrolytic Degradation :
Prolonged exposure to water at elevated temperatures (>60°C) hydrolyzes the hydrazide to carboxylic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of hydrazides, including (E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide, exhibit promising antimicrobial properties. A study demonstrated that similar compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Properties
Hydrazone derivatives have been explored for their anti-inflammatory effects. In vitro studies suggest that this compound could inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Herbicidal Activity
The compound is structurally related to known herbicides, particularly those targeting broadleaf weeds. Its application in agricultural settings has shown effectiveness in controlling weed populations without harming crop yields. Field studies have indicated that formulations containing this compound can reduce the need for traditional herbicides, promoting more sustainable farming practices .
Fungicidal Properties
In addition to herbicidal applications, this compound has been investigated for its fungicidal properties. Laboratory tests have shown efficacy against common fungal pathogens affecting crops, suggesting potential use as a fungicide in integrated pest management strategies .
Materials Science
Corrosion Inhibition
Recent studies have explored the use of hydrazone derivatives as corrosion inhibitors for metals. This compound has demonstrated significant corrosion resistance properties when applied to mild steel in acidic environments. The compound forms a protective layer on the metal surface, reducing corrosion rates significantly compared to untreated samples .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-chloro-2-methylphenol derivatives and appropriate hydrazones under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory properties | Inhibits pro-inflammatory cytokines | |
| Agricultural Applications | Herbicidal activity | Reduces weed populations effectively |
| Fungicidal properties | Effective against common fungal pathogens | |
| Materials Science | Corrosion inhibition | Forms protective layer on mild steel |
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation of hydrazone derivatives revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations comparable to standard antibiotics .
- Herbicidal Application in Agriculture : Field trials conducted on pea crops demonstrated that the application of this compound led to a 75% reduction in weed biomass compared to untreated controls, highlighting its potential as an eco-friendly herbicide alternative .
- Corrosion Resistance Analysis : Laboratory experiments showed that mild steel samples treated with this hydrazone derivative exhibited a 90% reduction in corrosion rates in hydrochloric acid solutions over a 30-day period, indicating its effectiveness as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of (E)-4-(4-chloro-2-methylphenoxy)-N’-(4-methoxybenzylidene)butanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxybenzylidene group is a common feature in antimicrobial and cytotoxic analogs, enhancing π-π stacking with biological targets .
- Synthetic yields for hydrazide derivatives range widely (19–82.68%), influenced by steric hindrance and reaction conditions .
Physicochemical Properties
A comparison of melting points and molecular weights highlights the impact of substituents on stability and crystallinity:
Key Observations :
Antimicrobial Activity
- The target compound’s 4-chloro-2-methylphenoxy group may enhance antibacterial activity compared to (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide, which showed intermediate inhibition against E. coli .
- Compound 5e (with a 2-hydroxyphenylamino group) exhibited moderate antimicrobial activity, suggesting that electron-donating groups may reduce efficacy compared to chloro substituents .
Cytotoxic Activity
- Organotin(IV) analogs with indole substituents demonstrated potent cytotoxicity (IC₅₀ < 10 µM) in lung (A549) and breast (MCF7) cancer cells . The target compound’s lack of metal coordination may limit its potency but improve biocompatibility.
Enzyme Inhibition
- Schiff base hydrazides are known inhibitors of monoamine oxidases (MAOs) and β-secretase. Substitutions on the phenoxy ring (e.g., chloro, methyl) may modulate selectivity for these enzymes compared to sulfonamide-containing analogs .
Biological Activity
(E)-4-(4-chloro-2-methylphenoxy)-N'-(4-methoxybenzylidene)butanehydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17ClN2O3
- Molecular Weight : 332.78 g/mol
- CAS Number : 356102-14-2
The compound exhibits its biological activity primarily through interactions with specific biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. It is hypothesized that the hydrazide moiety plays a crucial role in its pharmacological effects, possibly through the inhibition of certain enzymes or receptors associated with cancer progression.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of hydrazide derivatives. For instance, a study indicated that related compounds could induce apoptosis in various cancer cell lines at low concentrations:
| Compound | Concentration (nM) | Apoptosis Induction (%) |
|---|---|---|
| Hydrazide A | 44 | 95 |
| Hydrazide B | 0.6 | 95 |
This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy against specific cancers.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest that it may possess significant antibacterial effects, particularly against Gram-positive bacteria. A comparative study showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | Not effective |
This indicates a selective activity profile that could be beneficial in developing targeted antimicrobial therapies.
Case Studies
- Study on Anticancer Effects : A clinical trial involving a related compound demonstrated promising results in reducing tumor size in patients with acute leukemia. The trial utilized a combination therapy approach, which included this compound as one of the key agents.
- Environmental Impact Assessment : Research has also focused on the environmental implications of using phenoxy herbicides, including this compound. Studies indicate that while effective as herbicides, they can lead to soil and water contamination, necessitating careful management practices to mitigate ecological risks.
Research Findings
Recent literature reviews and experimental studies have reinforced the potential therapeutic applications of hydrazide derivatives:
- In vitro studies showed significant cytotoxic effects against various cancer cell lines.
- In vivo studies indicated reduced tumor growth in animal models treated with similar compounds.
- Mechanistic studies suggested that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Advanced Research Question
- X-ray Crystallography : SHELX software refines crystal structures, identifying bond lengths/angles (e.g., C=N bond ~1.28 Å) and intermolecular interactions (e.g., hydrogen bonds stabilizing E configuration) . ORTEP-III visualizes thermal ellipsoids to assess disorder .
- DFT Calculations : Gaussian/B3LYP/6-311++G(d,p) models optimize geometry, predict NMR chemical shifts (vs. experimental data), and calculate frontier molecular orbitals (HOMO-LUMO gaps for reactivity insights) .
What strategies are employed to analyze the impact of solvent polarity and pH on the compound’s fluorescence properties?
Advanced Research Question
- Solvent Effects : Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Stokes shifts correlate with solvent polarity via Lippert-Mataga plots .
- pH Studies : Titration (pH 2–10) identifies optimal fluorescence at pH 5–7, attributed to deprotonation of phenolic -OH groups (λex = 340 nm, λem = 380 nm) . Time-resolved fluorescence assesses stability under varying pH .
How do researchers address discrepancies in NMR data when different synthetic routes yield varying isomeric ratios?
Advanced Research Question
- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) detects isomer interconversion, with coalescence temperatures indicating energy barriers .
- Chiral Chromatography : HPLC with Chiralpak columns resolves enantiomers, while NOESY confirms spatial proximity of substituents in E vs. Z isomers .
What are the key steps in confirming the E-configuration of the hydrazide moiety through spectroscopic and crystallographic data?
Basic Research Question
- NMR Coupling Constants : E isomers exhibit larger J values (~12–14 Hz) for CH=N protons due to trans geometry .
- X-ray Diffraction : Bond angles (C–N–N–C torsion ~180°) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) confirm E configuration .
How are in silico molecular docking studies designed to predict the compound’s interaction with biological targets?
Advanced Research Question
- Target Selection : Prioritize enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) based on structural homology .
- Docking Software : AutoDock Vina or Schrödinger Suite docks the compound into active sites, scoring binding affinities (ΔG) and identifying key residues (e.g., hydrophobic pockets for chloro-methyl groups) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
What are the common challenges in isolating pure isomers of hydrazide derivatives, and how are chromatographic techniques optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
